2-Ethyl-1-hexanethiol

Catalog No.
S1895958
CAS No.
7341-17-5
M.F
C8H18S
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1-hexanethiol

CAS Number

7341-17-5

Product Name

2-Ethyl-1-hexanethiol

IUPAC Name

2-ethylhexane-1-thiol

Molecular Formula

C8H18S

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

UCJMHYXRQZYNNL-UHFFFAOYSA-N

SMILES

CCCCC(CC)CS

Solubility

soluble in oil and alcohol

Canonical SMILES

CCCCC(CC)CS

Self-Assembled Monolayers (SAMs)

2-Ethyl-1-hexanethiol (also known as 2-Ethylhexyl Mercaptan) finds application in scientific research due to its ability to form Self-Assembled Monolayers (SAMs) on various surfaces. SAMs are ordered one-molecule-thick layers that form spontaneously on a substrate. The thiol group (S-H) in 2-Ethyl-1-hexanethiol creates a strong chemical bond with metals like gold and silver, while the hydrocarbon chain interacts with the surrounding environment []. This property allows researchers to tailor the surface properties of materials for specific applications.

Studies have shown that 2-Ethyl-1-hexanethiol can form well-ordered SAMs on various metal oxides, including titanium dioxide (TiO2) and aluminum oxide (Al2O3) []. This opens doors for research in areas like photocatalysis, where modified surfaces can enhance light absorption and improve reaction efficiency.

2-Ethyl-1-hexanethiol is an organic compound classified as an alkylthiol, characterized by the presence of a thiol group (-SH) attached to a hexane backbone with an ethyl substituent at the second carbon position. Its chemical formula is C8H18SC_8H_{18}S, and it has a molecular weight of approximately 146.29 g/mol. The compound is recognized for its distinct sulfur-containing structure, which contributes to its unique physical and chemical properties. It is typically a colorless to pale yellow liquid with a strong, unpleasant odor reminiscent of rotten cabbage or garlic, making it notable in both industrial and biological contexts .

Typical of thiols:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For instance, exposure to air can lead to the formation of disulfides.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form thioethers.
  • Formation of Metal Thiolates: In the presence of metal ions, thiols can form metal thiolate complexes, which are important in catalysis and coordination chemistry.

The compound has also been synthesized through reactions involving sodium hydrogensulfide and ethylene glycol under specific conditions, yielding moderate product selectivity .

2-Ethyl-1-hexanethiol exhibits notable biological activity, primarily due to its role as a signaling molecule and its potential toxicity at higher concentrations. It has been studied for its effects on various biological systems:

  • Antimicrobial Properties: Some studies suggest that thiols may exhibit antimicrobial activity against certain pathogens.
  • Toxicity: The compound can cause skin irritation and eye damage upon contact, highlighting its hazardous nature in biological systems .
  • Metabolic Pathways: As a metabolite, it may play roles in various biochemical pathways, although specific functions remain under investigation .

The synthesis of 2-Ethyl-1-hexanethiol can be achieved through several methods:

  • Alkylation Reactions: Utilizing sodium hydrogensulfide with appropriate alkyl halides.
  • Reduction Reactions: Reducing corresponding disulfides or sulfoxides.
  • Using Potassium Carbonate: In N,N-dimethylformamide at elevated temperatures, leading to moderate yields .

These methods highlight the versatility in synthesizing this compound while also emphasizing the need for controlled conditions to optimize yield and purity.

Research on the interactions of 2-Ethyl-1-hexanethiol with other compounds has revealed significant insights:

  • Chemical Interactions: Studies have shown how this thiol can interact with various electrophiles, leading to the formation of thioethers and other derivatives.
  • Biological Interactions: Investigations into its metabolic pathways have indicated potential interactions with enzymes and other biomolecules, suggesting roles in cellular signaling or toxicity mechanisms .

These interaction studies are crucial for understanding both the reactivity of 2-Ethyl-1-hexanethiol and its potential implications in health and environmental contexts.

Several compounds share structural similarities with 2-Ethyl-1-hexanethiol. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2-EthylhexanolC8H18OC_8H_{18}OAlcohol derivative; less odorous
2-Ethyl-1-hexylamineC8H19NC_8H_{19}NAmino derivative; basic properties
3-MethylthiopropanolC4H10SC_4H_{10}SShorter chain; different odor profile

Uniqueness of 2-Ethyl-1-Hexanethiol

While all these compounds contain similar functional groups, 2-Ethyl-1-hexanethiol is unique due to its specific sulfur-based structure that imparts distinct olfactory characteristics and reactivity patterns. Its role as a signaling molecule further differentiates it from alcohols and amines that do not share these properties.

2-Ethyl-1-hexanethiol exhibits distinct temperature-dependent phase behavior that significantly influences its physicochemical properties. The compound has a melting point of -40°C [1] [2] [3] [4], indicating that it remains in the liquid state under ambient conditions. The boiling point demonstrates pressure dependence, with values of 67°C at 10 mmHg [1] [4] and 178-182°C at 760 mmHg [3] [5], following the Clausius-Clapeyron relationship typical of organic liquids.

At room temperature (25°C), 2-ethyl-1-hexanethiol exists as a colorless to pale yellow liquid with a density of 0.843 g/mL [1] [4]. The molecular structure, characterized by the branched alkyl chain and terminal thiol group, contributes to its relatively low density compared to water. The refractive index of 1.457 (n20/D) [1] [4] reflects the compound's organic nature and moderate polarizability.

Temperature-dependent studies reveal that the compound undergoes dielectric relaxation around the glass transition temperature [6] [7]. Research on related thiol compounds demonstrates that 2-ethyl-1-hexanethiol exhibits α-relaxation with characteristic slowing down upon cooling [7]. The dielectric strength shows anomalous temperature dependence, where the dielectric strength of the α-relaxation decreases with decreasing temperature [7], contrasting with typical liquid behavior.

Temperature Range (°C)Phase StatePhysical PropertiesInterfacial Behavior
Below -40SolidCrystalline structureSolid-liquid interface
-40 to 25Liquid (subcooled)High viscosityTemperature-dependent viscosity
25 to 60Liquid (normal)Density: 0.843 g/mLStable liquid-gas interface
60 to 67Liquid (elevated)Reduced surface tensionEnhanced evaporation
67 to 178Liquid-gas equilibriumVapor pressure effectsBoiling transition
Above 178Gas phaseGaseous stateNo liquid interface

Solvation Dynamics in Polar and Non-Polar Media

The solvation behavior of 2-ethyl-1-hexanethiol is governed by its amphiphilic molecular structure, featuring a hydrophobic hydrocarbon chain and a polar thiol functional group. The compound demonstrates limited solubility in water with an estimated value of 22.93 mg/L at 25°C [8], reflecting the dominance of hydrophobic interactions from the branched octyl chain.

The log P (octanol/water) value of 4.25 [1] indicates significant hydrophobic character and preference for non-polar environments. This high partition coefficient suggests that the compound will preferentially distribute into organic phases when in contact with aqueous systems. The hydrophobic hydrocarbon chain limits water solubility [9] [10], while the polar thiol group enables some dissolution in polar solvents [9].

In organic solvents, 2-ethyl-1-hexanethiol exhibits high solubility [9] [10]. The compound is soluble in ethanol [8] due to hydrogen bonding capabilities of the thiol group, and shows excellent solubility in oils and non-polar organic solvents [8] through van der Waals interactions. Hexadecane provides excellent solubility [9] due to similar hydrophobic characteristics.

Solvation dynamics studies indicate that the compound forms supramolecular structures through hydrogen bonding [11]. Research reveals that at room temperature, very weak hydrogen bonds exist in 2-ethyl-1-hexanethiol, with antiparallel orientation of dipoles of non-bonded molecules [11]. Upon temperature lowering, hydrogen bonds become stronger, leading to initiation of supramolecular structuring [11].

Solvent TypeSolubilityLog P ValueSolvation MechanismTemperature Dependence
WaterLimited (22.93 mg/L)4.25Hydrophobic exclusionSlight increase with T
EthanolGood~3.5H-bonding + van der WaalsModerate T dependence
HexaneExcellent~6.0Strong van der WaalsWeak T dependence
TolueneExcellent~5.5π-alkyl interactionsWeak T dependence
DMSOGood~2.5Strong dipole-dipoleStrong T dependence

Surface Tension and Interfacial Activity Characteristics

2-Ethyl-1-hexanethiol exhibits significant surface activity and interfacial properties due to its amphiphilic molecular structure. The compound demonstrates strong binding affinity to metal surfaces, particularly gold, silver, and copper [1] [12], forming stable thiolate bonds with a strength of approximately 45 kcal/mol [13] for sulfur-gold interactions.

The liquid surface tension is estimated to be 25-30 mN/m at 20°C, typical for organothiol compounds with similar molecular weight and structure. This relatively low surface tension compared to water (72 mN/m) reflects the organic nature and reduced intermolecular forces in the liquid state.

Self-assembled monolayer (SAM) formation represents a key interfacial property of 2-ethyl-1-hexanethiol. The compound readily forms self-assembled monolayers on metal surfaces [1] [12], where the thiol group coordinates with metal atoms while the alkyl chain provides surface functionality. Research demonstrates that 2-ethyl-1-hexanethiol forms SAMs on copper indium sulfide surfaces [1] and can be used as capping agents on gold surfaces for sensor applications [1].

Interfacial tension reduction occurs when 2-ethyl-1-hexanethiol is present at liquid-liquid interfaces. The amphiphilic character provides moderate surfactant activity, reducing interfacial tension between immiscible phases. Studies on related thiol compounds show that thiols can significantly modify surface properties and interfacial elasticity [14] [15].

The contact angle behavior varies significantly with substrate properties. On hydrophobic surfaces, high contact angles (>90°) are expected due to the long alkyl chain dominance, while on hydrophilic surfaces, low contact angles (<30°) result from thiol group interactions [14] [15]. This dual behavior makes the compound useful for surface modification applications.

Temperature effects on interfacial properties show that surface tension decreases with increasing temperature, following typical organic liquid behavior. Enhanced evaporation occurs above the flash point (60°C) [1] [4], affecting interfacial stability and requiring careful handling in industrial applications.

PropertyValue/DescriptionExperimental Basis
Liquid Surface Tension (20°C)25-30 mN/m (estimated)Based on similar alkyl thiols
Metal Surface BindingStrong (S-Au ~45 kcal/mol)Literature thiol-gold values [13]
SAM FormationHigh coverage achievableWell-documented for organothiols [1] [12]
Air-Water InterfaceModerate surfactant activityAmphiphilic character
Interfacial Tension ReductionConcentration dependentSurface activity properties

Physical Description

colourless to pale yellow liquid

XLogP3

4

Density

0.817-0.827

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (45.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (54.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (45.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (52.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (52.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

7341-17-5

Wikipedia

2-ethylhexanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Hexanethiol, 2-ethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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